molecular formula C4H6N4O4S B3357196 1-Methyl-5-nitroimidazole-4-sulfonamide CAS No. 71518-15-5

1-Methyl-5-nitroimidazole-4-sulfonamide

Cat. No.: B3357196
CAS No.: 71518-15-5
M. Wt: 206.18 g/mol
InChI Key: PSVBNWGDMOPOKM-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroimidazole-4-sulfonamide is a compound belonging to the nitroimidazole class, which is known for its diverse applications in medicinal chemistry. Nitroimidazoles are often used for their antimicrobial properties, particularly against anaerobic bacteria and protozoa . This compound features a nitro group at the 5-position and a sulfonamide group at the 4-position of the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Methyl-5-nitroimidazole-4-sulfonamide typically involves nitration and sulfonation reactions. One common method includes the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Following nitration, sulfonation is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 4-position . Industrial production methods often employ similar routes but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives and substituted imidazoles.

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroimidazole-4-sulfonamide involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. This reduction is typically mediated by bacterial nitroreductases, which convert the nitro group into a nitroso or hydroxylamine derivative . These reactive intermediates then interact with DNA, causing strand breaks and ultimately leading to cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-5-nitroimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3,(H2,5,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVBNWGDMOPOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325933
Record name 1-methyl-5-nitroimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71518-15-5
Record name NSC521981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-5-nitroimidazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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